molecular formula C17H17N3O3S3 B2436579 (4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 941962-08-9

(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2436579
CAS No.: 941962-08-9
M. Wt: 407.52
InChI Key: DXCFPWIHUXXLPL-UHFFFAOYSA-N
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Description

(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H17N3O3S3 and its molecular weight is 407.52. The purity is usually 95%.
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Properties

IUPAC Name

[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S3/c1-26(22,23)12-4-5-13-15(11-12)25-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCFPWIHUXXLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone has garnered attention in recent scientific research due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : The initial step involves synthesizing the benzo[d]thiazole ring through reactions involving 2-aminothiophenol and suitable aldehydes.
  • Introduction of the Methylsulfonyl Group : This is achieved by treating the benzo[d]thiazole derivative with methylsulfonyl chloride in the presence of a base.
  • Piperazine Coupling : The resulting compound is coupled with piperazine using coupling agents such as EDCI to form the final product.

The molecular structure can be represented as follows:

C19H18N3O3S\text{C}_{19}\text{H}_{18}\text{N}_3\text{O}_3\text{S}

2.1 Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and DU145 (prostate cancer) with IC50 values ranging from 8 µM to 26 µM .

CompoundCell LineIC50 Value (µM)
Benzothiazole Derivative AMCF-724.15
Benzothiazole Derivative BHeLa18.10
Benzothiazole Derivative CDU1459.00

2.2 Antinociceptive Effects

In studies focusing on pain relief, compounds containing both thiazole and piperazine rings have demonstrated notable antinociceptive effects in animal models. These effects are attributed to their ability to modulate pain pathways, potentially through interactions with opioid receptors or other pain-related signaling mechanisms .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.
  • Receptor Modulation : It likely interacts with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
  • Gene Expression Changes : The compound may alter gene expression profiles associated with tumor growth and survival.

4. Case Studies and Research Findings

Several studies have highlighted the efficacy of benzothiazole derivatives in preclinical settings:

  • A study by Kumbhare et al. demonstrated that certain benzothiazole derivatives exhibited remarkable anticancer activity against leukemia and solid tumor cell lines at concentrations as low as 105M10^{-5}M .

5. Conclusion

This compound represents a promising candidate for further research in drug development due to its diverse biological activities, particularly in anticancer and antinociceptive applications. Ongoing studies are essential to elucidate its full therapeutic potential and mechanisms of action.

Scientific Research Applications

The biological activities of this compound can be classified into several categories:

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Antitumor Activity

Research has demonstrated that derivatives of benzothiazole exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in tumor cells, suggesting its potential as an anticancer agent .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties, particularly in models simulating Alzheimer's disease. It has been found to inhibit acetylcholinesterase activity effectively, which is crucial for increasing acetylcholine levels and enhancing cognitive functions .

Case Study 1: Alzheimer’s Disease Model

In vitro studies demonstrated that similar compounds significantly inhibited acetylcholinesterase with an IC50 value as low as 2.7 µM. This indicates strong potential for treating cognitive decline associated with Alzheimer's disease.

Case Study 2: Cancer Cell Lines

Testing on Jurkat and HT-29 cell lines showed that certain thiazole-piperazine hybrids exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, suggesting promising avenues for further development in cancer therapy.

Preparation Methods

Sulfonylation of Benzothiazole Precursor

The introduction of the methylsulfonyl group at position 6 of the benzothiazole ring is achieved through sulfonylation. Starting with 6-hydroxybenzo[d]thiazole, treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) yields 6-(methylsulfonyl)benzo[d]thiazole.

Reaction Conditions

  • Solvent: Dichloromethane
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C to room temperature
  • Time: 12 hours
  • Yield: 85–90%

Conversion to Acid Chloride

The 2-position of the benzothiazole is functionalized via chlorination. Using thionyl chloride (SOCl₂) in toluene under reflux converts the carboxylic acid derivative (obtained from oxidation of a methyl group) into the corresponding acid chloride.

Reaction Conditions

  • Reagent: Thionyl chloride (3.0 equiv)
  • Solvent: Toluene
  • Temperature: 80°C (reflux)
  • Time: 4 hours
  • Yield: 78%

Piperazine Coupling and Functionalization

Nucleophilic Substitution at Benzothiazole-2-Position

The acid chloride intermediate reacts with piperazine in a nucleophilic acyl substitution. Trifluoromethanesulfonic acid (TfOH) catalyzes the reaction, enhancing electrophilicity at the carbonyl carbon.

Reaction Conditions

  • Solvent: Dichloromethane
  • Catalyst: Trifluoromethanesulfonic acid (1.2 equiv)
  • Temperature: Reflux
  • Time: 16 hours
  • Work-up: Ice-water quench, extraction with DCM, drying over MgSO₄
  • Yield: 70–75%

Characterization of Intermediate

Nuclear Magnetic Resonance (NMR) analysis confirms successful coupling:

  • ¹H NMR (CDCl₃): δ 3.36 (s, 3H, CH₃SO₂), 3.46 (s, 3H, CH₃SO₂), 2.57–3.75 (m, 6H, piperazine), 7.25–8.25 (m, aromatic).

Thiophene-2-carbonyl Chloride Preparation

Friedel-Crafts Acylation of Thiophene

Thiophene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride (AlCl₃) to yield thiophene-2-carbonyl chloride.

Reaction Conditions

  • Catalyst: Aluminum chloride (1.5 equiv)
  • Solvent: Chloroform
  • Temperature: 0°C to room temperature
  • Time: 2 hours
  • Yield: 65%

Final Coupling to Form Methanone

Acylation of Piperazine Intermediate

The piperazine-benzo[d]thiazole intermediate reacts with thiophene-2-carbonyl chloride in a Friedel-Crafts reaction. Aluminum chloride facilitates electrophilic aromatic substitution at the piperazine nitrogen.

Reaction Conditions

  • Solvent: Chloroform
  • Catalyst: Aluminum chloride (2.0 equiv)
  • Temperature: 0°C (gradual warming to RT)
  • Time: 6 hours
  • Work-up: Ice-water quench, extraction with chloroform, crystallization from methanol
  • Yield: 60–68%

Final Product Characterization

  • ¹H NMR (DMSO-d₆): δ 3.35 (s, 3H, CH₃SO₂), 3.80–4.20 (m, 4H, piperazine), 7.10–8.05 (m, aromatic thiophene and benzothiazole).
  • HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times. For example, coupling the acid chloride with piperazine under microwave conditions (100°C, 30 minutes) improves yield to 80%.

Solid-Phase Synthesis

Immobilizing piperazine on resin enables stepwise coupling, simplifying purification. This method achieves 75% yield but requires specialized equipment.

Challenges and Optimization Strategies

  • Byproduct Formation: Over-sulfonylation is mitigated by controlled MsCl addition and low temperatures.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures.
  • Catalyst Loading: Excess AlCl³ leads to decomposition; stoichiometric amounts (1.0–1.2 equiv) are optimal.

Q & A

Q. What are the common synthetic routes for preparing (4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone, and how are reaction conditions optimized?

The compound can be synthesized via multistep reactions involving piperazine, benzothiazole, and thiophene precursors. A key intermediate is the chloro derivative of benzo[d]thiazole, which reacts with piperazine to form the piperazinyl-benzothiazole core. Subsequent coupling with a thiophene carbonyl group (e.g., via Friedel-Crafts acylation or nucleophilic substitution) introduces the methanone moiety. Optimization includes:

  • Temperature control : Reactions often proceed under reflux in polar aprotic solvents (e.g., DMF, DCM) .
  • Catalyst selection : Titanium-based catalysts or Lewis acids (e.g., AlCl₃) improve yields in acylation steps .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity .
    Yields typically range from 60–96% depending on substituent reactivity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • 1H/13C NMR : Confirms regiochemistry of the benzothiazole and piperazine moieties. DEPT experiments distinguish primary (CH₃), secondary (CH₂), tertiary (CH), and quaternary carbons .
  • HRMS : Validates molecular weight and isotopic patterns, particularly for sulfur-containing groups (e.g., methylsulfonyl) .
  • Melting Point Analysis : Used to assess purity (e.g., sharp melting points between 126–146°C for analogous compounds) .
  • FTIR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1150 cm⁻¹) stretches .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of the methylsulfonyl group on the benzothiazole ring?

Regioselectivity is influenced by:

  • Electrophilic directing groups : The methylsulfonyl group is meta-directing. Prior sulfonation of benzothiazole at position 6 is achieved using chlorosulfonic acid, followed by methylation with dimethyl sulfate .
  • Solvent effects : Polar solvents (e.g., acetic acid) favor sulfonation at the 6-position due to stabilization of the sulfonic acid intermediate .
  • Temperature : Controlled heating (50–70°C) minimizes side reactions like over-sulfonation .

Q. What are the stability challenges of the methylsulfonyl-piperazine-thiophene scaffold under varying pH and temperature conditions?

  • pH stability : The methylsulfonyl group is hydrolytically stable under acidic conditions (pH 2–6) but may degrade in strong bases (pH >10) via nucleophilic substitution at the sulfonyl center .
  • Thermal stability : Differential scanning calorimetry (DSC) of analogs shows decomposition above 200°C, with the thiophene ring being more susceptible to oxidation than the benzothiazole core .
  • Light sensitivity : UV-Vis studies indicate photodegradation under prolonged UV exposure (λ = 254 nm), necessitating storage in amber vials .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s biological interactions?

  • Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., the thiophene carbonyl as an electrophilic hotspot) .
  • Molecular docking : Screens against targets like kinases or GPCRs by aligning the benzothiazole moiety in hydrophobic pockets and the sulfonyl group in polar regions. Docking scores for analogs correlate with in vitro IC₃₀ values (R² = 0.82) .
  • ADMET predictions : Tools like SwissADME estimate logP (~3.2) and blood-brain barrier permeability, guiding lead optimization .

Q. What strategies are employed to design derivatives with enhanced bioactivity while maintaining metabolic stability?

  • Bioisosteric replacement : Substituting thiophene with furan or pyrrole improves solubility but may reduce target affinity .
  • Piperazine modifications : Introducing electron-withdrawing groups (e.g., fluoro) on piperazine enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Methylsulfonyl alternatives : Replacing the sulfonyl group with sulfonamide or sulfonic acid alters pharmacokinetics but may compromise blood-brain barrier penetration .

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